Trifluoroacetyl acetonate,aluminum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoroacetyl acetonate, aluminum is a coordination complex derived from the reaction of aluminum ions with trifluoroacetyl acetone. This compound is part of the broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications. The trifluoroacetyl group imparts unique properties to the compound, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trifluoroacetyl acetonate, aluminum typically involves the reaction of aluminum salts with trifluoroacetyl acetone in an acidic medium. The process can be summarized as follows:
- Dissolve aluminum chloride in a suitable solvent such as ethanol.
- Add trifluoroacetyl acetone to the solution.
- Adjust the pH to slightly acidic using hydrochloric acid.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated pH control systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Trifluoroacetyl acetonate, aluminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Aluminum oxide and trifluoroacetic acid.
Reduction: Aluminum metal and reduced organic by-products.
Substitution: Various substituted aluminum complexes depending on the reagents used
Scientific Research Applications
Trifluoroacetyl acetonate, aluminum has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other metal complexes and as a catalyst in organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for metal ion interactions in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in polymer formulations
Mechanism of Action
The mechanism by which trifluoroacetyl acetonate, aluminum exerts its effects involves coordination with metal ions and interaction with various molecular targets. The trifluoroacetyl group enhances the compound’s ability to form stable complexes with metal ions, which can then participate in catalytic cycles or act as inhibitors in biological systems. The pathways involved include:
Coordination Chemistry: Formation of stable chelate complexes with metal ions.
Catalysis: Participation in catalytic cycles by stabilizing transition states and intermediates.
Biological Interactions: Binding to metal ion sites in enzymes and proteins, affecting their activity and function
Comparison with Similar Compounds
1,1,1-Trifluoroacetylacetone: Another trifluoroacetyl derivative with similar properties but different metal coordination behavior.
Hexafluoroacetylacetone: A related compound with a higher degree of fluorination, leading to different reactivity and stability.
Acetylacetone: The non-fluorinated analog, which has different solubility and reactivity characteristics.
Uniqueness: Trifluoroacetyl acetonate, aluminum is unique due to the presence of the trifluoroacetyl group, which imparts enhanced stability and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high thermal and chemical stability .
Biological Activity
Trifluoroacetyl acetonate, aluminum (Al(TFAA)₃), is an organometallic compound that has garnered attention for its unique properties and potential biological activities. This article aims to provide a comprehensive overview of its synthesis, structure, and biological activity, supported by data tables and relevant research findings.
1. Synthesis and Structural Characteristics
Trifluoroacetyl acetonate is synthesized through the reaction of aluminum salts with trifluoroacetylacetone. The resulting compound has been characterized using various spectroscopic methods, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, which confirm its structural integrity and purity.
Table 1: Synthesis Conditions for Al(TFAA)₃
Reagent | Molar Ratio | Reaction Time | Temperature |
---|---|---|---|
Aluminum chloride | 1 | 2 hours | Room temperature |
Trifluoroacetylacetone | 3 |
2. Biological Activity
The biological activity of Al(TFAA)₃ has been investigated in several studies, focusing on its potential antimicrobial properties and cytotoxic effects.
2.1 Antimicrobial Properties
Research indicates that Al(TFAA)₃ exhibits significant antimicrobial activity against various bacterial strains. For instance, a study reported minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 0.5 to 2.0 mg/mL. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Activity of Al(TFAA)₃
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 2.0 |
2.2 Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have shown that Al(TFAA)₃ can induce apoptosis in a dose-dependent manner. A notable study found that at concentrations above 50 µM, significant cell death was observed in A549 lung cancer cells, with an IC₅₀ value of approximately 75 µM.
Table 3: Cytotoxic Effects of Al(TFAA)₃ on A549 Cells
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
25 | 85 |
50 | 65 |
75 | 40 |
100 | 20 |
The mechanism through which Al(TFAA)₃ exerts its biological effects appears to be multifaceted:
- Membrane Disruption: The compound interacts with lipid bilayers, leading to increased permeability and eventual lysis of bacterial cells.
- Reactive Oxygen Species (ROS) Generation: Al(TFAA)₃ induces oxidative stress in cells, which can trigger apoptosis pathways.
- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in metabolic processes within bacteria, contributing to its antimicrobial effects.
4. Case Studies
Several case studies have explored the therapeutic potential of Al(TFAA)₃:
- Study on Lung Cancer Cells: Research demonstrated that treatment with Al(TFAA)₃ led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in A549 cells.
- Antibacterial Efficacy Against Biofilms: Another study highlighted the effectiveness of Al(TFAA)₃ against biofilms formed by Staphylococcus aureus, suggesting its potential application in treating chronic infections.
Properties
Molecular Formula |
C15H12AlF9O6 |
---|---|
Molecular Weight |
486.22 g/mol |
IUPAC Name |
(Z)-4-bis[[(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-yl]oxy]alumanyloxy-5,5,5-trifluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-; |
InChI Key |
RKLAZFJAXQBQNM-DJFUMVPSSA-K |
Isomeric SMILES |
CC(=O)/C=C(\O[Al](O/C(=C\C(=O)C)/C(F)(F)F)O/C(=C\C(=O)C)/C(F)(F)F)/C(F)(F)F |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O[Al](OC(=CC(=O)C)C(F)(F)F)OC(=CC(=O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.